molecular formula C23H20FN3O3S B15031593 (5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B15031593
M. Wt: 437.5 g/mol
InChI Key: JUYFQOTZHUMDJM-BKUYFWCQSA-N
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Description

The compound (5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione is a complex organic molecule that features a thiazolidine-2,4-dione core. This structure is often associated with various biological activities and is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the pyrrol and pyridine moieties. The final step involves the formation of the (5Z)-methylidene linkage under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrrol moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidine-2,4-dione derivatives.

Biology

In biological research, (5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It could be a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, which may exhibit similar biological activities.

    Fluorophenoxy derivatives: Compounds containing the fluorophenoxy group, which can influence the compound’s reactivity and biological activity.

Uniqueness

(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione: is unique due to its combination of structural features, including the thiazolidine-2,4-dione core, pyrrol and pyridine moieties, and the fluorophenoxy group. This unique structure may confer distinct biological activities and reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H20FN3O3S

Molecular Weight

437.5 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H20FN3O3S/c1-15-12-17(16(2)27(15)19-4-3-9-25-14-19)13-21-22(28)26(23(29)31-21)10-11-30-20-7-5-18(24)6-8-20/h3-9,12-14H,10-11H2,1-2H3/b21-13-

InChI Key

JUYFQOTZHUMDJM-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)CCOC4=CC=C(C=C4)F

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)CCOC4=CC=C(C=C4)F

Origin of Product

United States

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